molecular formula C24H18BrClN2O4 B12640498 3-(3-bromo-4-methoxyphenyl)-5-(3-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione

3-(3-bromo-4-methoxyphenyl)-5-(3-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione

Cat. No.: B12640498
M. Wt: 513.8 g/mol
InChI Key: TWXMRUSISZIMHZ-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo-oxazole-dione class, characterized by a fused bicyclic core structure with diverse aryl substituents. The molecule features:

  • 3-bromo-4-methoxyphenyl at position 3 (electron-withdrawing Br and electron-donating OMe groups).
  • 3-chlorophenyl at position 5 (meta-substituted Cl).
  • Phenyl at position 2.

The bromine and chlorine substituents likely enhance lipophilicity and influence binding interactions in biological systems, while the methoxy group may modulate solubility .

Properties

Molecular Formula

C24H18BrClN2O4

Molecular Weight

513.8 g/mol

IUPAC Name

3-(3-bromo-4-methoxyphenyl)-5-(3-chlorophenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione

InChI

InChI=1S/C24H18BrClN2O4/c1-31-19-11-10-14(12-18(19)25)21-20-22(32-28(21)16-7-3-2-4-8-16)24(30)27(23(20)29)17-9-5-6-15(26)13-17/h2-13,20-22H,1H3

InChI Key

TWXMRUSISZIMHZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC(=CC=C4)Cl)ON2C5=CC=CC=C5)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromo-4-methoxyphenyl)-5-(3-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, such as 3-bromo-4-methoxybenzaldehyde and 3-chlorobenzaldehyde. These intermediates undergo condensation reactions with appropriate reagents to form the desired pyrrolo[3,4-d][1,2]oxazole structure.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, requiring efficient and cost-effective methods.

Chemical Reactions Analysis

Types of Reactions

3-(3-bromo-4-methoxyphenyl)-5-(3-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(3-bromo-4-methoxyphenyl)-5-(3-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-bromo-4-methoxyphenyl)-5-(3-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

The target compound shares a pyrrolo-oxazole-dione core with analogs but differs in substituent positions and halogens. Key comparisons include:

Table 1: Structural Comparison of Pyrrolo-Oxazole-Dione Derivatives
Compound Name Substituents (Positions) Molecular Formula Molecular Weight logP
Target Compound 3-(3-Br-4-OMe-Ph), 5-(3-Cl-Ph), 2-Ph C27H19BrClN2O5 ~600.7* ~4.0* (estimated)
Compound in 3-(5-Br-2-OH-Ph), 5-(4-OMe-Ph), 2-Ph C24H19BrN2O5 495.33 3.69
Compound in 2-(4-Cl-Ph), 3-(4-OMe-Ph), 5-(p-tolyl) C25H19ClN2O5 ~486.9 ~3.8 (estimated)

*Estimated based on substituent contributions.

Key Observations :

  • The 3-chlorophenyl substituent (meta-Cl) in the target compound may reduce symmetry compared to para-substituted analogs (e.g., 4-Cl in ), affecting crystal packing and melting points .

Physicochemical Properties

Table 2: Physicochemical Data
Compound Melting Point (°C) logP Hydrogen Bond Donors Polar Surface Area (Ų)
Target* N/A ~4.0 0 ~67.7 (estimated)
N/A 3.69 1 67.7
168–180 N/A 0–1 ~70–80

*Estimates based on structural similarities.

Analysis :

  • The target compound’s absence of -OH groups (vs. ) results in lower hydrogen-bond donor capacity, increasing lipophilicity (higher logP).
  • Para-substituted methoxy groups (e.g., 4-OMe in ) enhance solubility compared to meta-substituted halogens .

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